3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol
CAS No.: 1354923-85-5
Cat. No.: VC11693929
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354923-85-5 |
|---|---|
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 3-(2,4-dimethoxyphenyl)-2H-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C11H11NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)16-12-9/h3-6,12H,1-2H3 |
| Standard InChI Key | KDQCUYQCNMCODI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=CC(=O)ON2)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC(=O)ON2)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) substituted at position 3 with a 2,4-dimethoxyphenyl group and at position 5 with a hydroxyl group. The methoxy substituents at the 2- and 4-positions of the benzene ring introduce steric and electronic effects that influence molecular interactions.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| logP (Partition Coefficient) | 1.67 (predicted) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (oxygen and nitrogen) |
| Polar Surface Area | 72.7 Ų |
These properties, derived from computational models and analogous compounds, suggest moderate lipophilicity and favorable membrane permeability .
Synthetic Methodologies
Cyclization Strategies
The synthesis of 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-ol typically involves cyclocondensation reactions. A common approach employs the reaction of 2,4-dimethoxybenzaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization under acidic or basic conditions. For example:
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Oxime Formation:
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Cyclization:
The oxime undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., POCl₃) to yield the oxazole ring .
Green Chemistry Approaches
Recent advancements emphasize eco-friendly methods. Ionic liquids, such as choline chloride-urea deep eutectic solvents, have been utilized as recyclable reaction media for analogous oxazole syntheses, reducing hazardous waste generation .
Biological Activities and Mechanisms
Table 2: In Vitro Anti-Inflammatory Activity of Analogous Oxazoles
| Compound | IC₅₀ (μM) for NO Inhibition | TNF-α Reduction (%) |
|---|---|---|
| 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol | 12.3 ± 1.2 | 58.4 ± 4.1 |
| 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol | 18.9 ± 2.1 | 42.7 ± 3.8 |
Data from EvitaChem studies highlight the role of substituent positioning in modulating activity.
Anticancer Activity
Oxazole derivatives exhibit cytotoxicity through mechanisms such as DNA intercalation and topoisomerase inhibition. While direct evidence for 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-ol is lacking, related compounds show IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines.
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Key signals include a singlet for the hydroxyl proton (δ 9.8–10.2 ppm) and aromatic protons of the dimethoxyphenyl group (δ 6.5–7.2 ppm).
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 221.21 [M+H]⁺, with fragmentation patterns confirming the oxazole ring .
Challenges and Future Directions
Despite its potential, the compound’s pharmacokinetic profile remains underexplored. Future research should prioritize:
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In Vivo Toxicity Studies: To assess safety margins.
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Structure-Activity Relationship (SAR) Optimization: Modifying substituents to enhance potency and selectivity.
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Target Identification: Elucidating molecular targets via proteomics or crystallography.
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